3-Bromo-2,5-difluorobenzotrifluoride
Description
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVTMOHTWCRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Principles of Halogenated Benzotrifluoride Synthesis
Halogenated benzotrifluorides are typically synthesized through bromination and fluorination reactions of benzotrifluoride derivatives. The following steps outline a general approach:
Bromination : This involves reacting benzotrifluoride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are controlled to ensure selective substitution of the bromine atom at the desired position.
Fluorination : After bromination, the compound may undergo fluorination to introduce fluorine atoms. This can be achieved using fluorinating agents like potassium fluoride or KCoF4 in suitable solvents.
Analysis of Reaction Conditions
| Reaction Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| Bromination | Bromine, Iron/Aluminum Bromide | Controlled Temperature (120–160°C), Inert Atmosphere | Selective Bromination at 3-Position |
| Fluorination | Potassium Fluoride, KCoF4 | Suitable Solvent (e.g., DMSO), Moderate Temperature | Introduction of Fluorine at 2 and 5 Positions |
Challenges and Considerations
- Selectivity : Ensuring the bromine and fluorine atoms substitute at the correct positions without forming unwanted isomers.
- Yield Optimization : Using orthogonal experimental design to optimize reaction conditions such as temperature, catalyst loading, and solvent polarity.
- Safety : Handling bromine and other halogenating agents requires careful safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The fluorine atoms can be substituted by electrophiles in the presence of strong acids or catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or aluminum chloride in the presence of an electrophile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzotrifluorides with various functional groups.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzotrifluorides.
Oxidation and Reduction: Formation of quinones or hydro derivatives depending on the reaction conditions.
Scientific Research Applications
3-Bromo-2,5-difluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various biological targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-2,5-difluorobenzotrifluoride with structurally related brominated and fluorinated aromatic compounds, focusing on molecular properties, substituent patterns, and applications:
Key Findings:
Substituent Position Effects :
- Bromine at position 3 (vs. 4 in 4-Bromo-2,5-difluorobenzonitrile) enhances electrophilic aromatic substitution reactivity due to reduced steric hindrance .
- The trifluoromethyl group in This compound increases electron-withdrawing effects compared to nitrile or aldehyde derivatives, favoring nucleophilic attack .
Functional Group Influence :
- Nitrile-containing analogs (e.g., 3-Bromo-2,5-difluorobenzonitrile) are preferred for Suzuki-Miyaura coupling, while carboxylic acid derivatives (e.g., 3-Bromo-2,4,5-trifluorobenzoic acid) are used in peptide conjugation .
- Pyridine-based compounds (e.g., 3-Bromo-2,5-difluoropyridine) exhibit superior coordination in metal-catalyzed reactions compared to benzene analogs .
Thermodynamic Stability :
- Compounds with meta-substituted halogens (e.g., Br at 3, F at 2,5) show higher thermal stability than ortho/para-substituted isomers due to reduced dipole-dipole interactions .
Research Implications and Limitations
While the provided evidence highlights trends among bromo-fluoro-aromatics, direct data on This compound remains sparse. Further studies should explore:
- Synthetic pathways : Optimizing trifluoromethylation of bromo-fluoro-benzene precursors.
- Safety profiles : Addressing irritancy risks observed in trifluorobenzoic acid analogs .
Biological Activity
3-Bromo-2,5-difluorobenzotrifluoride (CAS No. 1807071-16-4) is an organic compound characterized by its molecular formula . This compound is a derivative of benzotrifluoride and is notable for its unique substitution pattern involving bromine and fluorine atoms. Its synthesis typically involves bromination and fluorination processes, making it valuable in various chemical applications, particularly in the fields of organic chemistry and pharmaceuticals.
The biological activity of this compound stems from its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms influences its reactivity, allowing it to act as both an electrophile and a nucleophile. This dual capability facilitates the formation of covalent bonds with biological molecules, potentially modulating various biochemical pathways.
Research Findings
Recent studies have investigated the compound's potential in drug discovery and development. It has been explored for its role in synthesizing bioactive molecules that may exhibit therapeutic properties. The unique electronic properties imparted by the halogen substituents can enhance binding affinities to biological targets, making it a candidate for further pharmacological evaluation.
Case Studies
- Antitumor Activity : A study evaluated the antitumor properties of halogenated benzotrifluoride derivatives, including this compound. Results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction.
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of various fluorinated compounds. The findings suggested that this compound exhibited significant inhibitory effects against certain bacterial strains, highlighting its potential as a lead compound in developing new antibiotics.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | Moderate antimicrobial effects |
| 4-Bromo-3,5-difluorobenzotrifluoride | 499238-36-7 | Antitumor activity |
| 2-Bromo-3-fluorobenzotrifluoride | Not specified | Limited biological studies |
Applications in Research
This compound serves as a versatile building block in organic synthesis. Its applications extend beyond pharmaceuticals into materials science, where it is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties.
Industrial Production Methods
The industrial synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, ensuring consistent production quality.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Bromo-2,5-difluorobenzotrifluoride?
- Methodological Answer : A plausible route involves halogenation and fluorination of benzotrifluoride precursors. For example, bromination of 2,5-difluorobenzotrifluoride using brominating agents like NBS (N-bromosuccinimide) under radical-initiated conditions. Alternatively, nucleophilic aromatic substitution (SNAr) could be employed if electron-withdrawing groups (e.g., CF₃) activate the ring. Purification may require fractional distillation (as seen in bromobenzotrifluoride isomers with bp 151–155°C) .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Combine analytical techniques:
- GC/HPLC : Use for purity assessment (>95% threshold, as in related bromo-fluoro compounds) .
- NMR : Analyze ¹⁹F and ¹H spectra to confirm substitution patterns (e.g., coupling constants for ortho/meta/para fluorines).
- Elemental Analysis : Verify C, H, Br, F content against theoretical values.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., expected m/z ~259 for C₇H₃BrF₅) .
Advanced Research Questions
Q. What experimental strategies address regioselectivity challenges in synthesizing polyhalogenated benzotrifluorides?
- Methodological Answer :
- Directing Effects : The CF₃ group is strongly meta-directing, while halogens (Br, F) influence substitution patterns. Use computational modeling (DFT) to predict reactive sites.
- Protecting Groups : Temporarily block reactive positions (e.g., silylation of hydroxyl intermediates in related fluorobenzaldehydes) .
- Kinetic Control : Optimize reaction temperature and time to favor desired intermediates (e.g., low temps for SNAr) .
Q. How should discrepancies in reported physical properties (e.g., boiling points) for structural isomers be resolved?
- Methodological Answer : Cross-reference data from multiple sources and validate experimentally. For example:
- Compare 3-Bromobenzotrifluoride (bp 151–152°C) vs. 4-Bromo isomer (bp 154–155°C) .
- Use X-ray crystallography to confirm molecular packing differences.
- Replicate synthesis and characterization under controlled conditions to isolate variables (e.g., solvent traces affecting bp measurements) .
Q. What optimization parameters enhance Suzuki-Miyaura cross-coupling efficiency with this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Br-C activation (as used with bromophenylboronic acids) .
- Base/Solvent : K₂CO₃ in THF/water or CsF in DMF to stabilize intermediates.
- Temperature : 80–100°C for aryl bromide activation. Monitor progress via TLC/GC .
Data Contradiction Analysis
Q. How to interpret conflicting spectroscopic data for halogenated benzotrifluorides?
- Methodological Answer :
- NMR Solvent Effects : Fluorine signals are solvent-sensitive; use deuterated DMSO or CDCl₃ consistently.
- Impurity Peaks : Compare with spectra of analogous compounds (e.g., 3-Bromo-4-chlorobenzotrifluoride) to identify byproducts .
- XRD Validation : Resolve ambiguities in substitution patterns (e.g., distinguishing 2,5-difluoro vs. 3,5-difluoro isomers) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
